molecular formula C6H13ClN2O B1377567 4-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 1400764-40-0

4-(Aminomethyl)piperidin-2-one hydrochloride

Cat. No.: B1377567
CAS No.: 1400764-40-0
M. Wt: 164.63 g/mol
InChI Key: XHSJQWNKJPCKEN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of piperidine, a six-membered heterocyclic amine

Scientific Research Applications

4-(Aminomethyl)piperidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

While the specific mechanism of action for 4-(Aminomethyl)piperidin-2-one hydrochloride is not found in the search results, it’s worth noting that piperidine derivatives often play a significant role in the pharmaceutical industry, with their mechanisms of action varying based on the specific derivative and its intended use .

Safety and Hazards

When handling 4-(Aminomethyl)piperidin-2-one hydrochloride, it’s important to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn . The compound has been classified with the hazard statements H302, H315, H318, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-(Aminomethyl)piperidin-2-one hydrochloride are not mentioned in the search results, it’s clear that piperidine derivatives continue to be an important area of research in the pharmaceutical industry . These compounds are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential applications and areas for future exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with formaldehyde and hydrogen chloride, followed by subsequent purification steps to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the aminomethyl and oxo groups.

    Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.

    Pyrrolidine: A five-membered ring analog of piperidine.

Uniqueness: 4-(Aminomethyl)piperidin-2-one hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and oxo groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(aminomethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJQWNKJPCKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400764-40-0
Record name 2-Piperidinone, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400764-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminomethyl-2-piperidone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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